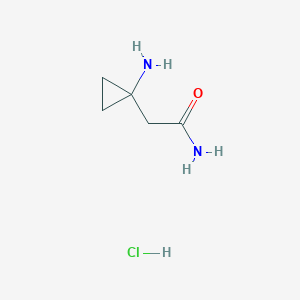
2-(1-Aminocyclopropyl)acetamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminocyclopropyl)acetamide;hydrochloride is a chemical compound that belongs to the class of cyclopropylamines. It is characterized by the presence of a cyclopropyl ring attached to an acetamide group, with an amino group on the cyclopropyl ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopropyl)acetamide;hydrochloride typically involves the following steps:
Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation to form a cyclopropyl derivative.
Amination: The cyclopropyl derivative is then subjected to amination, introducing the amino group onto the cyclopropyl ring.
Acetylation: The aminocyclopropyl compound is acetylated to form 2-(1-Aminocyclopropyl)acetamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, followed by purification and conversion to the hydrochloride salt. The specific conditions and reagents used can vary depending on the desired yield and purity .
化学反应分析
Types of Reactions
2-(1-Aminocyclopropyl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
2-(1-Aminocyclopropyl)acetamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cyclopropylamines and their biological activities.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-(1-Aminocyclopropyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The amino group on the cyclopropyl ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets are still being studied .
相似化合物的比较
Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl ring and an amino group.
Cyclopropylacetamide: Similar structure but lacks the amino group on the cyclopropyl ring.
Cyclopropylamine hydrochloride: Similar to 2-(1-Aminocyclopropyl)acetamide;hydrochloride but without the acetamide group.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl ring and the acetamide group, which can confer distinct chemical and biological properties compared to its simpler analogs .
属性
IUPAC Name |
2-(1-aminocyclopropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4(8)3-5(7)1-2-5;/h1-3,7H2,(H2,6,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNSKDRBUBSVIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
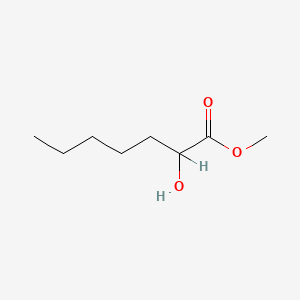
![Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2372597.png)

![3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2372600.png)

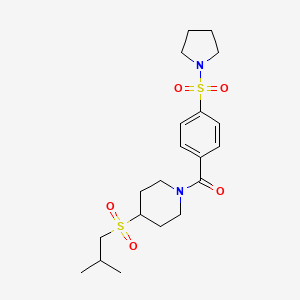
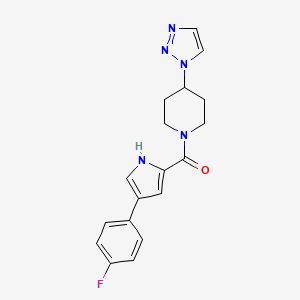
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2372606.png)
![2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2372607.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2372608.png)
![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2372610.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide](/img/structure/B2372611.png)
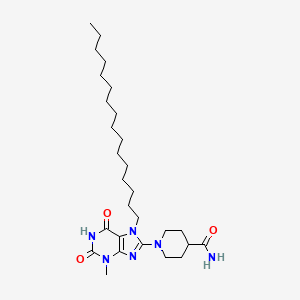
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2372617.png)
